N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-192 involves the construction of the thienopyrimidine scaffold. The process typically starts with the synthesis of the thiophene starting material, followed by the generation of the boronate ester. The halogenated aminothienopyrimidine scaffold is then completed through various synthetic strategies .
Industrial Production Methods: While specific industrial production methods for OSM-S-192 are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods would likely include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: OSM-S-192 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly involving halogenated intermediates, are common in the synthesis of OSM-S-192.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated intermediates are typically used in substitution reactions, with reagents like sodium iodide and copper(I) iodide.
Major Products: The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified for specific applications.
Scientific Research Applications
OSM-S-192 has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activity, particularly as an antimalarial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for malaria.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of OSM-S-192 involves its interaction with specific molecular targets within the malaria parasite. The compound is believed to inhibit key enzymes involved in the parasite’s metabolic pathways, thereby disrupting its ability to survive and reproduce. The exact molecular targets and pathways are still under investigation, but initial studies suggest that the compound may interact with proteins involved in the parasite’s DNA replication and repair processes .
Comparison with Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series, known for its antimalarial activity.
TCMDC 132385: A related compound with a similar structure but different functional groups.
Comparison: OSM-S-192 is unique in its specific structural modifications, which enhance its biological activity and stability compared to similar compounds. The presence of specific functional groups in OSM-S-192 allows for better interaction with the target enzymes, making it a more potent antimalarial agent .
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C13H15N3O3/c1-9-12(14-11(18)8-17)13(19)16(15(9)2)10-6-4-3-5-7-10/h3-7,17H,8H2,1-2H3,(H,14,18) |
InChI Key |
PVJDMAYRZQJDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.